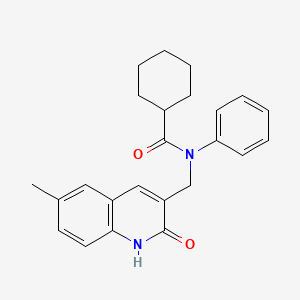![molecular formula C22H28N2O5S B7715734 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MBSA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has shown promising results in various studies, making it a topic of interest for researchers.
Mécanisme D'action
The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood. However, studies have suggested that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the nervous system. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a sulfonamide derivative, which may limit its solubility in certain solvents. Additionally, the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide. One potential direction is the development of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide and its potential therapeutic applications. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Finally, the potential side effects of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide need to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a compound that has shown promising results in various studies. It exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a potential treatment for various diseases. While there are limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 2-mercaptobenzoic acid with N-methylbenzenesulfonyl chloride, followed by the reaction of the resulting sulfonamide with 2-bromoacetophenone. This reaction yields 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Propriétés
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-21-10-6-5-7-17(21)15-23-22(25)16-29-19-11-13-20(14-12-19)30(26,27)24-18-8-3-2-4-9-18/h5-7,10-14,18,24H,2-4,8-9,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKINQNKZAKGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

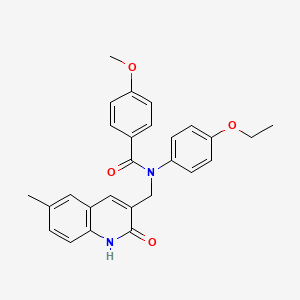
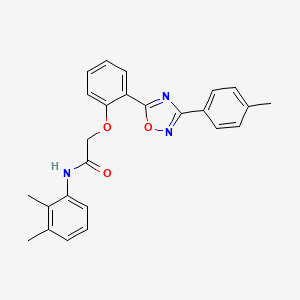
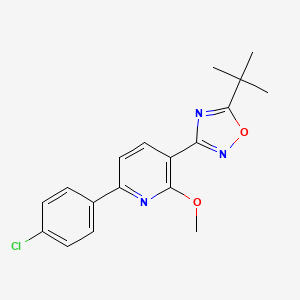
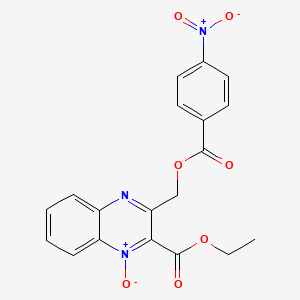
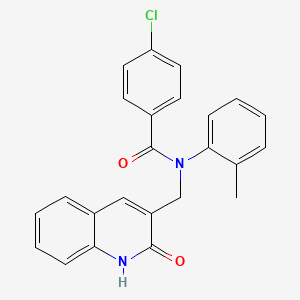
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)
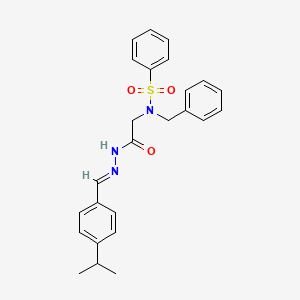
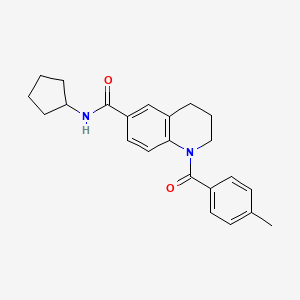


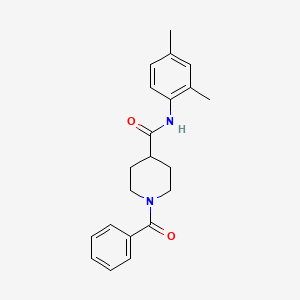
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)
